![molecular formula C15H12N4O2S B4439332 6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439332.png)
6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazoles and has been found to possess several biological activities including anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The exact mechanism of action of 6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. The antifungal activity of this compound may be due to its ability to inhibit the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce significant changes in biochemical and physiological processes in cells. For example, this compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. Additionally, this compound has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. This compound has been found to exhibit significant anticancer, antifungal, and antibacterial properties, which makes it an attractive candidate for further research. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe doses of this compound for use in humans.
Future Directions
There are several future directions for research on 6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate the potential use of this compound as a therapeutic agent for cancer treatment. Another direction is to explore the use of this compound as an antifungal and antibacterial agent. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential toxicity.
Scientific Research Applications
Several studies have been conducted to investigate the potential therapeutic applications of 6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One study found that this compound exhibited potent anticancer activity against various cancer cell lines including breast, lung, and colon cancer cells. Another study reported that this compound showed significant antifungal activity against Candida albicans. Additionally, this compound has also been found to possess antibacterial activity against Gram-positive bacteria.
properties
IUPAC Name |
6-(furan-2-yl)-3-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-10-4-6-11(7-5-10)21-9-13-16-17-15-19(13)18-14(22-15)12-3-2-8-20-12/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRHNFKNEBYZBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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